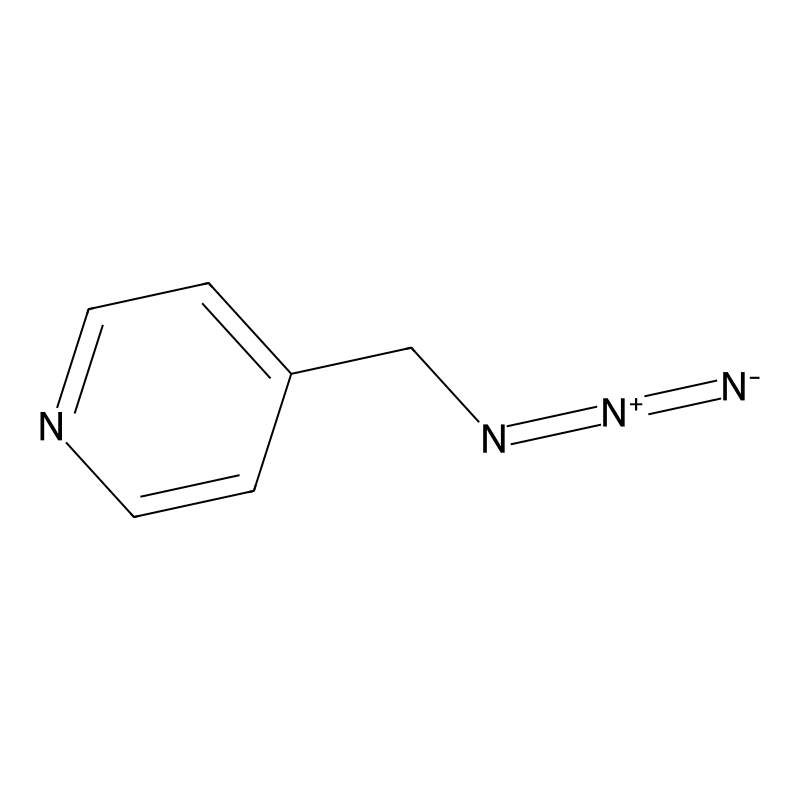

4-(Azidomethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Building Block

The presence of the azidomethyl group (CH2N3) suggests potential use as a building block in organic synthesis. Azide groups can be readily transformed into various functional groups, allowing researchers to create complex organic molecules.PubChem, 4-(Azidomethyl)pyridine: )

Click Chemistry

The azide functionality also makes 4-(Azidomethyl)pyridine a candidate for click chemistry reactions. Click chemistry is a powerful tool for linking molecules together specifically and efficiently.Nature Chemistry, The emergence of click chemistry as a powerful tool in drug discovery: This property could be valuable for researchers studying protein-protein interactions or creating new materials.

Bioconjugation

The combination of the azide group and the pyridine ring (a common heterocyclic aromatic structure found in many biologically relevant molecules) offers possibilities for bioconjugation applications. Bioconjugation involves attaching molecules to biomolecules like proteins or antibodies. 4-(Azidomethyl)pyridine could potentially serve as a linker molecule for attaching various probes or labels to biological targets for research purposes.)

4-(Azidomethyl)pyridine is a pyridine derivative characterized by the presence of an azidomethyl group at the 4-position of the pyridine ring. Its molecular formula is C₆H₆N₄, and it has a molecular weight of approximately 134.14 g/mol. The azidomethyl group (–CH₂N₃) imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis, particularly in click chemistry applications where azide groups are utilized for efficient coupling reactions .

The azide functionality in 4-(azidomethyl)pyridine allows for various chemical transformations. Notably, it can participate in:

- Click Chemistry: The compound can undergo copper-catalyzed azide-alkyne cycloaddition reactions, forming triazoles, which are important in drug discovery and materials science .

- Reduction Reactions: The azide group can be reduced to amines or other functional groups, expanding its utility in synthetic chemistry.

- Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile, facilitating further functionalization of the molecule.

4-(Azidomethyl)pyridine exhibits significant biological activity due to its interactions with various biomolecules. It has been shown to:

- Interact with Cytochrome P450 Enzymes: This interaction may influence drug metabolism and the formation of reactive intermediates that can affect other biomolecules.

- Induce Apoptosis: In certain cancer cell lines, this compound has been observed to induce apoptosis, highlighting its potential as an anticancer agent.

- Modulate Cellular Signaling: It affects pathways like the mitogen-activated protein kinase pathway, impacting gene expression and cellular metabolism.

Several methods exist for synthesizing 4-(azidomethyl)pyridine:

- Direct Azidation: Starting from commercially available pyridine derivatives, azidation can be achieved using sodium azide in the presence of suitable activating agents.

- Functionalization of Pyridine: Utilizing methods such as nucleophilic substitution or electrophilic aromatic substitution to introduce the azidomethyl group at the desired position on the pyridine ring .

- One-Pot Reactions: Some synthetic routes involve one-pot reactions where multiple steps are combined to streamline the synthesis process, enhancing efficiency and yield .

The applications of 4-(azidomethyl)pyridine are diverse:

- Building Block in Organic Synthesis: Due to its functional groups, it serves as a versatile building block for synthesizing more complex organic molecules.

- Material Science: Its unique properties make it suitable for developing new materials through click chemistry approaches.

- Bioconjugation: It can be used to link probes or labels to biological targets, facilitating research in biochemistry and molecular biology.

Studies on the interactions of 4-(azidomethyl)pyridine reveal its potential for:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its biological mechanisms and therapeutic potential.

- Metabolic Pathways: Understanding how this compound is metabolized by cytochrome P450 enzymes helps predict its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 4-(azidomethyl)pyridine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Azidomethyl)pyridine | Azidomethyl group at the 2-position | Different position leads to distinct reactivity. |

| 3-(Azidomethyl)pyridine | Azidomethyl group at the 3-position | Varies in biological activity compared to 4-position. |

| Pyridine-2-carboxylic acid | Carboxylic acid substituent on pyridine | Lacks azide functionality; different applications. |

| 4-(Hydroxymethyl)pyridine | Hydroxymethyl group at the 4-position | Alcohol functional group provides different reactivity. |

4-(Azidomethyl)pyridine stands out due to its ability to participate in click chemistry and its specific interactions with biological systems, which are not as pronounced in many similar compounds.